1,2-Bis(3-bromophenyl)ethane-1,2-dione
Overview
Description
1,2-Bis(3-bromophenyl)ethane-1,2-dione is an organic compound with the molecular formula C14H8Br2O2. It is also known as 3,3’-Dibromobenzil. This compound is characterized by the presence of two bromine atoms attached to the benzene rings and a diketone functional group. It is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-bromophenyl)ethane-1,2-dione can be synthesized through multiple-step reactions starting from suitable precursors. One common method involves the bromination of benzil (1,2-diphenylethane-1,2-dione) using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-bromophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone group to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent are used for substitution reactions
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,2-Bis(3-bromophenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a building block for various chemical products .
Mechanism of Action
The mechanism of action of 1,2-Bis(3-bromophenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and diketone group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, it can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-bromophenyl)ethane-1,2-dione: Similar structure but with bromine atoms at the para position.
1,2-Di(4-bromophenyl)ethanedione: Another isomer with bromine atoms at different positions on the benzene rings
Uniqueness
1,2-Bis(3-bromophenyl)ethane-1,2-dione is unique due to the specific positioning of bromine atoms at the meta position, which influences its chemical reactivity and interaction with other molecules. This unique structure allows it to participate in specific reactions and exhibit distinct biological activities compared to its isomers .
Properties
IUPAC Name |
1,2-bis(3-bromophenyl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYSRWNBAYVIGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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